6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
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Overview
Description
6-(2,5-Dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused with a six-membered lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves multi-component reactions (MCRs). One common method involves the reaction of malononitrile, aldehyde, and dimedone under solvent-free conditions at elevated temperatures . The use of catalysts such as nano-cellulose/Ti(IV)/Fe3O4 can enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. The compound’s multiple methoxy groups and hexahydro structure allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromene core and have been studied for their pharmacological properties.
2H/4H-Chromenes: These compounds are versatile and have various biological activities, including anticancer and antimicrobial properties.
Uniqueness
6-(2,5-Dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is unique due to its specific substitution pattern and hexahydro structure.
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene |
InChI |
InChI=1S/C23H28O5/c1-24-14-9-10-19(25-2)18(11-14)23-17-13-22(27-4)21(26-3)12-16(17)15-7-5-6-8-20(15)28-23/h9-13,15,20,23H,5-8H2,1-4H3 |
InChI Key |
HUVLGXCTVIMPTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC(=C(C=C3C4CCCCC4O2)OC)OC |
Origin of Product |
United States |
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